8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

Descripción

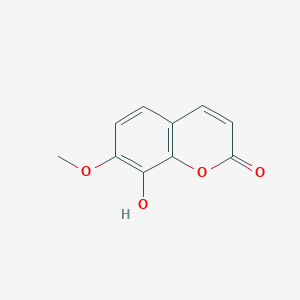

Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCGZUAVODHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173142 | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19492-03-6 | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNETIN 7-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 174 °C | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Synonymous Nomenclature

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the synonyms and chemical identifiers for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Nomenclature and Synonyms

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is a hydroxycoumarin, a class of organic compounds characterized by a coumarin skeleton with one or more hydroxyl groups attached. This compound has been identified in various natural sources, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] Accurate identification and consistent naming are crucial in scientific research and development. To that end, a comprehensive list of its synonyms and identifiers is presented below.

Table 1: Synonyms and Identifiers for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

| Type of Identifier | Synonym/Identifier |

| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one[1] |

| Systematic Name | 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one[1] |

| Trivial Names | Daphnetin-7-methylether[1] |

| Daphnetin 7-methyl ether[1] | |

| 8-Hydroxy-7-methoxycoumarin[1] | |

| 7-methoxy-8-hydroxycoumarin[1] | |

| CAS Registry Number | 19492-03-6[1] |

| PubChem CID | 146487[1] |

| Other Identifiers | DTXSID00173142[1] |

| CHEMBL4779645[1] | |

| UNII-H43B8D33LB[1] | |

| HMDB0030692 |

Experimental Protocols and Signaling Pathways

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical and relational structure of the various synonyms and identifiers for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

References

Physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known by synonyms such as Daphnetin-7-methyl ether and 7-Methoxy-8-hydroxycoumarin, is a hydroxycoumarin.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| CAS Number | 19492-03-6 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 173 - 176°C | [1][4] |

| Boiling Point | 381.9°C at 760 mmHg | [4] |

| Flash Point | 158.3°C | [4] |

Spectroscopic Data

While detailed spectroscopic data specifically for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is limited in the provided search results, a representative mass spectrometry dataset from PubChem indicates a precursor ion at m/z 191.035 ([M-H]⁻) with product ions at 175.9, 162.9, and 147.0 m/z.[1] General methodologies for obtaining spectroscopic data for coumarin derivatives are outlined in the experimental protocols section.

Biological Activity

The biological activities of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one are not extensively documented in the available literature. However, a study describes the synthesis of its derivatives with an expected beta-adrenolytic and antiarrhythmic activity.[5] This suggests potential applications in cardiovascular research. Generally, benzopyran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[6][7]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound like 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Testing

The solubility of coumarin derivatives can be determined in various solvents using the static analytical method.[8]

Protocol:

-

An excess amount of the solid compound is added to a known volume of the test solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[9][10]

Spectroscopic Analysis

NMR spectroscopy is used to determine the molecular structure of a compound.

Protocol:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation.[11][12]

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[13][14][15]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Protocol:

-

The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).

-

The molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions to gain further structural information.[16][17]

Visualization of Experimental Workflow

As specific signaling pathways for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one are not available, the following diagram illustrates a general experimental workflow for the characterization and preliminary biological screening of a synthesized coumarin derivative.

References

- 1. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19492-03-6 CAS MSDS (8-HYDROXY-7-METHOXYCOUMARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. [Synthesis of aminoalkaloids derived from 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. akinainc.com [akinainc.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ijres.org [ijres.org]

- 14. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. Known by synonyms such as 8-hydroxy-7-methoxycoumarin and Daphnetin-7-methyl ether, this compound has garnered interest for its potential applications, including its use as a fluorescent probe in biochemical assays.[1] This guide details the spectroscopic data, experimental protocols, and logical workflow required to unequivocally determine its molecular structure.

Compound Identity and Physicochemical Properties

A foundational step in structure elucidation is the compilation of basic physicochemical data. This information provides the initial constraints for spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| CAS Number | 19492-03-6 | [1][2] |

| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [2] |

| Melting Point | 173 - 174 °C | [2] |

| Appearance | Solid | [2] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the vinyl protons of the α-pyrone ring, the methoxy group protons, and the hydroxyl proton. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are outlined below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.2 | d | J ≈ 9.5 |

| H-4 | ~ 7.6 | d | J ≈ 9.5 |

| H-5 | ~ 7.0 | d | J ≈ 8.5 |

| H-6 | ~ 6.9 | d | J ≈ 8.5 |

| 7-OCH₃ | ~ 3.9 | s | - |

| 8-OH | ~ 9.0 - 10.0 | s (broad) | - |

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The expected chemical shifts are tabulated below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (C=O) | ~ 160 |

| C-3 | ~ 112 |

| C-4 | ~ 144 |

| C-4a | ~ 113 |

| C-5 | ~ 110 |

| C-6 | ~ 120 |

| C-7 | ~ 148 |

| C-8 | ~ 138 |

| C-8a | ~ 145 |

| 7-OCH₃ | ~ 56 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one are predicted as follows.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 (broad) | O-H stretch (phenolic hydroxyl) |

| 3000 - 3100 | C-H stretch (aromatic and vinylic) |

| 1700 - 1740 | C=O stretch (α,β-unsaturated lactone) |

| 1580 - 1620 | C=C stretch (aromatic and vinylic) |

| 1200 - 1300 | C-O stretch (aryl ether) |

| 1100 - 1150 | C-O stretch (lactone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

2.3.1. Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecular ion (M⁺˙) is expected at m/z 192. The fragmentation pattern of coumarins typically involves the loss of carbon monoxide (CO) from the lactone ring.

| m/z | Proposed Fragment |

| 192 | [M]⁺˙ |

| 164 | [M - CO]⁺˙ |

| 149 | [M - CO - CH₃]⁺ |

| 121 | [M - CO - CO - CH₃]⁺ |

2.3.2. Tandem Mass Spectrometry (MS/MS)

Tandem MS data from PubChem for the precursor ions [M-H]⁻ at m/z 191.035 and [M+H]⁺ at m/z 193.0495 reveals the following significant fragment ions, further confirming the structure.[2]

| Precursor Ion | Fragment Ions (m/z) |

| [M-H]⁻ (m/z 191.035) | 175.9, 162.9, 147 |

| [M+H]⁺ (m/z 193.0495) | 178, 161, 149 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, isolation, and characterization of the target compound.

Proposed Synthesis

A plausible synthetic route to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one can be adapted from established coumarin syntheses, such as the Pechmann condensation. A proposed multi-step synthesis is outlined below, based on procedures for similar compounds.

Step 1: Synthesis of 7-Hydroxy-8-nitrocoumarin This step involves the nitration of 7-hydroxycoumarin.

-

Materials: 7-hydroxycoumarin, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water, ethanol.

-

Procedure:

-

Dissolve 7-hydroxycoumarin in concentrated sulfuric acid at 0°C in an ice bath.

-

Slowly add a cooled mixture of concentrated nitric and sulfuric acids dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for one hour.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, which will be a mixture of 6-nitro and 8-nitro isomers, and wash with cold water.

-

The 8-nitro derivative can be crystallized by concentrating the filtrate and cooling it in an ice bath, followed by recrystallization from ethanol.

-

Step 2: Reduction of the Nitro Group to an Amino Group The nitro group is reduced to an amine, for example, using a metal catalyst.

-

Materials: 7-Hydroxy-8-nitrocoumarin, tin(II) chloride or catalytic hydrogenation setup (e.g., H₂, Pd/C), ethanol, hydrochloric acid.

-

Procedure (using SnCl₂):

-

Reflux a mixture of 7-hydroxy-8-nitrocoumarin and an excess of tin(II) chloride in ethanol and concentrated hydrochloric acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 8-amino-7-hydroxycoumarin.

-

Filter, wash with water, and dry the product.

-

Step 3: Diazotization and Hydrolysis to Introduce the Hydroxyl Group The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

-

Materials: 8-Amino-7-hydroxycoumarin, sodium nitrite, sulfuric acid, water.

-

Procedure:

-

Dissolve 8-amino-7-hydroxycoumarin in dilute sulfuric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Gently warm the solution to decompose the diazonium salt, leading to the formation of the 7,8-dihydroxycoumarin and evolution of nitrogen gas.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

-

Step 4: Selective Methylation of the 7-Hydroxyl Group The final step is the selective methylation of the more acidic 7-hydroxyl group.

-

Materials: 7,8-Dihydroxycoumarin, dimethyl sulfate or methyl iodide, a weak base (e.g., potassium carbonate), acetone.

-

Procedure:

-

Reflux a mixture of 7,8-dihydroxycoumarin, a slight excess of dimethyl sulfate, and potassium carbonate in acetone.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter off the base and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

-

Isolation from Natural Sources

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one has been reported in plants of the Artemisia genus.[2] A general protocol for the isolation of coumarins from plant material is as follows:

-

Materials: Dried and powdered plant material (e.g., Artemisia carvifolia), methanol, dichloromethane, hexane, ethyl acetate, silica gel for column chromatography, TLC plates, and appropriate solvents for elution.

-

Procedure:

-

Extraction: Macerate the dried and powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure.

-

Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. The coumarin fraction is typically enriched in the dichloromethane and ethyl acetate fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Purification: Further purify the combined fractions by repeated column chromatography or preparative TLC to yield pure 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For tandem mass spectrometry, select the parent ion of interest and subject it to collision-induced dissociation to obtain the fragment ion spectrum.

-

Logical Workflows and Pathway Visualizations

Visual representations of experimental workflows and biological pathways are crucial for clear communication in scientific research.

Structure Elucidation Workflow

The logical flow for the structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is depicted below.

Caption: Workflow for the structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Potential Signaling Pathway Involvement

While the direct biological activity of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is not extensively documented, its close structural analog, 8-methoxycoumarin, has been shown to enhance melanogenesis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is plausible that the target compound may interact with similar pathways. The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Potential modulation of the MAPK signaling pathway by 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Conclusion

The structure elucidation of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data, corroborated by chemical synthesis or isolation from natural sources. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this and other related coumarin compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Isoscopoletin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a coumarin derivative also known as isoscopoletin, is a naturally occurring phenolic compound found in various plant species. As a metabolite of scoparone, it has garnered significant interest within the scientific community for its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of isoscopoletin's biological effects, with a focus on its anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological activities of isoscopoletin have been quantified in several studies, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data for its cytotoxic and enzyme-inhibitory effects.

Table 1: Cytotoxic Activity of Isoscopoletin against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 5.25 | [1] |

| MCF-7 | Breast Cancer | 8.58 | [1] |

| HepG2 | Liver Cancer | 4.76 | [1] |

| CCRF-CEM | Leukemia | 4.0 | |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | 1.6 |

Table 2: Enzyme Inhibitory Activity of Isoscopoletin

| Enzyme | Biological Relevance | IC50 (µM) | Reference |

| 15-Lipoxygenase (15-LOX) | Inflammation | 15.1 | [1] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Isoscopoletin has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those that have developed multidrug resistance. Its anticancer mechanisms are multifaceted and involve the modulation of key cellular pathways.

A recent study has elucidated a novel mechanism by which isoscopoletin inhibits the proliferation of hepatocellular carcinoma (HCC) cells. The compound has been shown to directly interact with and regulate the activity of several key glycolytic enzymes, thereby disrupting the energy metabolism of cancer cells.

Signaling Pathway: Inhibition of Glycolysis

Caption: Isoscopoletin inhibits key enzymes in the glycolysis pathway, leading to reduced energy production and proliferation in hepatocellular carcinoma cells.

Preliminary evidence suggests that isoscopoletin may exert its anticancer effects through the activation of the tumor suppressor protein p53. This activation can lead to cell cycle arrest and apoptosis in cancer cells.

Logical Relationship: p53 Activation Pathway

Caption: Isoscopoletin is proposed to induce the activation of the p53 tumor suppressor pathway, leading to cancer cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Isoscopoletin has demonstrated in vivo anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, administration of isoscopoletin at a dose of 0.1 mg/kg resulted in a significant reduction in paw thickness, indicating its potential for treating inflammatory conditions.[1] This effect is likely mediated, at least in part, by its inhibition of the pro-inflammatory enzyme 15-lipoxygenase.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Caption: A typical experimental workflow for evaluating the anti-inflammatory effect of isoscopoletin using the rat paw edema model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of isoscopoletin's biological activities.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is adapted for determining the IC50 values of isoscopoletin against adherent cancer cell lines such as A549, MCF-7, and HepG2.

-

Materials:

-

Isoscopoletin

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of isoscopoletin in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of isoscopoletin. Include a vehicle control (medium with the same concentration of solvent used to dissolve isoscopoletin, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the isoscopoletin concentration and fitting the data to a dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol outlines the procedure for evaluating the anti-inflammatory activity of isoscopoletin in a rat model.

-

Materials:

-

Isoscopoletin

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle for isoscopoletin administration

-

-

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Treatment: Divide the rats into groups (n=6-8 per group), including a control group and an isoscopoletin-treated group. Administer isoscopoletin (0.1 mg/kg, intraperitoneally or orally) or the vehicle to the respective groups 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the isoscopoletin-treated group compared to the control group at each time point. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

15-Lipoxygenase (15-LOX) Inhibition Assay

This in vitro assay determines the inhibitory effect of isoscopoletin on the activity of the 15-LOX enzyme.

-

Materials:

-

Isoscopoletin

-

Soybean 15-lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the desired concentration of isoscopoletin (dissolved in a suitable solvent like DMSO).

-

Enzyme Addition: Add the 15-lipoxygenase enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for any interaction between the inhibitor and the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the rate of the reaction for both the control (without inhibitor) and the samples with different concentrations of isoscopoletin. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

-

Conclusion and Future Directions

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (isoscopoletin) has emerged as a promising natural product with a range of biological activities that warrant further investigation. Its demonstrated cytotoxicity against various cancer cell lines, particularly through the novel mechanism of glycolysis inhibition, presents a compelling avenue for the development of new anticancer therapies. Furthermore, its anti-inflammatory properties suggest its potential utility in treating inflammatory disorders.

Future research should focus on a more in-depth elucidation of the signaling pathways modulated by isoscopoletin, including the p53 pathway. Preclinical studies in animal models of cancer and inflammation are essential to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound.

References

Potential Therapeutic Targets of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as daphnetin-7-methyl ether, is a naturally occurring hydroxycoumarin found in various plant species, including Artemisia carvifolia and Zanthoxylum schinifolium.[1] While direct and extensive pharmacological data for this specific compound is limited, its close structural relationship to daphnetin (7,8-dihydroxycoumarin) allows for informed postulation of its potential therapeutic targets. This technical guide synthesizes the available information on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its parent compound, daphnetin, to highlight promising avenues for drug discovery and development. The primary therapeutic areas of interest include anti-inflammatory, anticancer, and neuroprotective applications. This document provides a comprehensive overview of the implicated signaling pathways, quantitative biological activity data from analogous compounds, and detailed experimental protocols to facilitate further research.

Introduction

Coumarins are a well-established class of benzopyran-2-one containing secondary metabolites that exhibit a wide array of biological activities.[2] Their diverse pharmacological profiles, which include anti-inflammatory, antioxidant, antimicrobial, and antitumor effects, have made them attractive scaffolds for drug development. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a derivative of daphnetin, is a subject of growing interest. While direct studies are sparse, a study involving the synthesis of its derivatives has suggested potential beta-adrenolytic and antiarrhythmic activities.[3] Furthermore, commercial suppliers note its anti-inflammatory properties.[4] This guide will primarily leverage the extensive research conducted on its parent compound, daphnetin, to infer the likely therapeutic targets and mechanisms of action of its 7-methyl ether derivative.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar coumarins, particularly daphnetin, the potential therapeutic applications of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one are likely centered around the modulation of key signaling pathways involved in inflammation, cancer, and neurodegeneration.

Anti-Inflammatory Activity

The anti-inflammatory effects of coumarins are well-documented. For daphnetin, these effects are mediated through the inhibition of pro-inflammatory signaling cascades.

-

NF-κB Signaling Pathway: Daphnetin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[2] This is a probable mechanism for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target. Studies on related methoxycoumarins indicate a role in modulating MAPK signaling to exert anti-inflammatory effects.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms for daphnetin, which may be applicable to its 7-methyl ether, include:

-

Induction of Apoptosis: The programmed cell death of cancer cells is a primary goal of chemotherapy.

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.

Neuroprotective Effects

The potential for coumarins to protect neuronal cells from damage is an emerging area of research. Derivatives of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one have been investigated for their neuroprotective properties, with mechanisms potentially involving:

-

Antioxidant Activity: Reducing oxidative stress, a key contributor to neurodegenerative diseases.

-

Anti-apoptotic Effects: Preventing the death of neuronal cells.

Quantitative Data

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daphnetin | Huh7 | Hepatocellular Carcinoma | 69.41 | [5] |

| Daphnetin | SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [5] |

| Daphnetin | Malignant Melanoma Cell Lines | Melanoma | 40.48 ± 10.90 to 183.97 ± 18.82 | [5] |

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one may exert its anti-inflammatory effects, based on the known actions of daphnetin.

General Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines a typical workflow for assessing the anticancer potential of a compound like 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on daphnetin and other coumarins, which can be applied to investigate 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in DMSO.

-

Treat the cells with various concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of specific proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

While direct experimental evidence for the therapeutic targets of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is currently limited, the extensive research on its parent compound, daphnetin, provides a strong foundation for predicting its biological activities. The potential for this compound to modulate key signaling pathways in inflammation, cancer, and neurodegeneration makes it a compelling candidate for further investigation. The data and protocols presented in this guide are intended to facilitate future research and accelerate the exploration of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one as a novel therapeutic agent. Further studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

- 1. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis of aminoalkaloids derived from 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daphnetin 7-methyl ether | 19492-03-6 | MOLNOVA [molnova.com]

- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (Scopoletin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, commonly known as scopoletin, is a naturally occurring coumarin with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We delve into the core signaling pathways modulated by scopoletin, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of scopoletin as a potential therapeutic agent.

Core Mechanisms of Action

Scopoletin exerts its pleiotropic effects by modulating several key cellular signaling pathways. The primary mechanisms can be categorized into anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.

Anticancer Activity

Scopoletin's anticancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation and migration, and trigger cell cycle arrest.[1] These effects are mediated through the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1]

-

PI3K/Akt/mTOR Pathway: Scopoletin has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation. By downregulating this pathway, scopoletin promotes apoptosis and inhibits the growth of cancer cells.[2] Specifically, it can lead to the altered expression of regulatory proteins such as Bad, FOXO, and GSK3, further repressing cell survival.[2]

-

Apoptosis Induction: Scopoletin induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of Bax and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[3]

-

Cell Cycle Arrest: Scopoletin can arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells. For instance, it has been observed to cause G2/M phase arrest in cervical cancer cells.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of scopoletin are primarily mediated by the suppression of pro-inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[1]

-

NF-κB Signaling: Scopoletin inhibits the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

-

MAPK Pathway: Scopoletin has also been shown to modulate the MAPK signaling pathway, which is involved in inflammatory responses.[1] By inhibiting p38 MAPK, it can further reduce the expression of inflammatory mediators.[1]

Antioxidant Activity

Scopoletin possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.[6]

-

Direct Radical Scavenging: Scopoletin can directly scavenge various free radicals, including superoxide anions.[6]

-

Nrf2 Signaling Pathway: Scopoletin is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[7] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[7]

Neuroprotective Activity

Scopoletin exhibits neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress and inflammation in the nervous system.[1]

-

Acetylcholinesterase Inhibition: Scopoletin is an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, scopoletin can increase acetylcholine levels in the brain, which is beneficial in neurodegenerative diseases like Alzheimer's.

-

Reduction of Oxidative Damage: Its antioxidant properties play a crucial role in its neuroprotective effects by mitigating oxidative damage in neuronal cells.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of scopoletin.

Table 1: Anticancer and Cytotoxic Activities of Scopoletin

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Lung Cancer | ~16 µg/mL | [1] |

| HeLa | Cervical Cancer | 7.5 - 25 µM | [3] |

| Normal Cells | Non-cancerous | 90 µM | [3] |

| P-388 | Murine Leukemia | 17.42 µg/mL | [8] |

Table 2: Enzyme Inhibitory and Antioxidant Activities of Scopoletin

| Target/Assay | Activity | IC50/EC50 Value | Reference |

| Acetylcholinesterase (AChE) | Inhibition | 168.6 µM / 0.27 ± 0.02 mM | [1] |

| Monoamine Oxidase (MAO) | Inhibition | 19.4 µg/mL | [9] |

| 5-Lipoxygenase (5-LOX) | Inhibition | 1.76 ± 0.01 µM | [10] |

| DPPH Radical Scavenging | Antioxidant | 0.19 ± 0.01 mM | [10] |

| ABTS Radical Scavenging | Antioxidant | 5.62 ± 0.03 µM | [10] |

| β-carotene Bleaching Assay | Antioxidant | 0.65 ± 0.07 mM | [10] |

| Ferric Reducing Antioxidant Power (FRAP) | Antioxidant | 0.25 ± 0.03 mM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of scopoletin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of scopoletin in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of scopoletin. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of scopoletin.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

-

Cell Lysis: After treating cells with scopoletin, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

NF-κB Reporter Assay (Luciferase Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with scopoletin for a specified period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare different concentrations of scopoletin in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each scopoletin concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures AChE activity based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.

-

Inhibitor Addition: Add different concentrations of scopoletin to the wells. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by scopoletin.

References

- 1. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its Isomers, Scopoletin and Isoscopoletin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive literature review of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its more extensively studied isomers, scopoletin and isoscopoletin. While research on 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is limited, its isomers have garnered significant scientific interest for their diverse and potent pharmacological activities. This document aims to serve as an in-depth resource, summarizing the available data on the synthesis, biological activities, and mechanisms of action of these closely related hydroxycoumarins. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed to facilitate further research and development.

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: An Overview

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one (CAS RN: 19492-03-6) is a hydroxycoumarin, a class of phenolic compounds widely found in nature.[1][2] Despite its structural similarity to well-known bioactive coumarins, there is a notable scarcity of published research on this specific isomer.[2]

Chemical and Physical Properties

The basic chemical and physical properties of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 19492-03-6 | [1] |

| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [1] |

| Synonyms | Daphnetin-7-methylether, 8-Hydroxy-7-methoxycoumarin | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 173 - 174 °C | [1] |

Synthesis and Biological Activity

Scopoletin (7-hydroxy-6-methoxycoumarin): A Pharmacologically Prominent Isomer

Scopoletin (CAS RN: 92-61-5) is a widely distributed coumarin in the plant kingdom and is recognized for its broad spectrum of therapeutic and chemopreventive properties.[4] It has been the subject of extensive research, revealing its potential in treating a variety of diseases.[4]

Synthesis and Isolation

Scopoletin is biosynthesized in plants via the phenylpropanoid pathway.[5][6] For laboratory and industrial purposes, it can be isolated from various plant sources or synthesized chemically.

This protocol describes a common method for the extraction and purification of scopoletin from plant material.[7]

-

Extraction: 100g of powdered Artemisia annua stems are extracted with 70% aqueous acetonitrile (5 x 500 mL) using a percolator for 6-8 hours.

-

Concentration: The combined extract is concentrated under vacuum to approximately 30% of its initial volume.

-

Partitioning: The concentrated aqueous extract is partitioned with chloroform (5 x 200 mL). Scopoletin will preferentially move into the chloroform layer.

-

Drying and Evaporation: The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a residue.

-

Crystallization: The residue is dissolved in methanol and allowed to crystallize to obtain pure scopoletin.[7]

Biological Activities and Quantitative Data

Scopoletin exhibits a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[4] The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Antioxidant Activity of Scopoletin

| Assay | Model System | IC₅₀ / Inhibition | Reference |

| 5-Lipoxygenase Inhibition | in vitro | 1.76 ± 0.01 µM | [8] |

| DPPH Radical Scavenging | in vitro | 0.82 mg/mL | [4][8] |

| Nitric Oxide (NO) Radical Scavenging | in vitro | 0.64 mg/mL | [4] |

| LDL Oxidation Inhibition | in vitro | 10.2 µM | [9] |

| γ-aminotransferase Inhibition | in vitro | 10.57 µM | [4] |

Table 2: Anticancer Activity of Scopoletin

| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ | Reference |

| CCRF-CEM | Leukemia | Cell Proliferation | 2.6 µM | [10] |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | Cell Proliferation | 1.6 µM | [10] |

| A549 | Lung Carcinoma | Not Specified | ~16 µg/mL | [8] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | > 100 µM | [8] |

| T lymphoma cells | T-cell lymphoma | Cytotoxicity | 251 ± 15 µg/ml | [11] |

Table 3: Antimicrobial Activity of Scopoletin

| Microorganism | Type | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 128 | [12] |

| Candida tropicalis | Fungi | 50 | [13] |

Mechanism of Action and Signaling Pathways

Scopoletin modulates multiple cellular signaling pathways, which are central to its anti-inflammatory and anti-tumorigenic actions.[5][14] Key pathways include NF-κB, PI3K/Akt/mTOR, and Nrf-2.[14][15][16]

Scopoletin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[9] By inhibiting this pathway, scopoletin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

In the context of psoriasis, scopoletin has been found to ameliorate skin inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to reduced inflammation and hyperproliferation of skin cells.[15]

Caption: Scopoletin's role in the PI3K/Akt/mTOR pathway in psoriasis.

Isoscopoletin (6-hydroxy-7-methoxycoumarin): A Bioactive Isomer and Metabolite

Isoscopoletin (CAS RN: 776-86-3), also known as 7-methoxyesculetin, is another naturally occurring hydroxycoumarin with a range of biological activities.[17][18] It is also a major primary metabolite of scoparone.[18]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [18] |

| Molecular Weight | 192.17 g/mol | [18] |

| CAS Number | 776-86-3 | [18] |

| IUPAC Name | 6-hydroxy-7-methoxychromen-2-one | [18] |

| Synonyms | Esculetin 7-methyl ether, 7-Methoxyesculetin | [18] |

| Physical Description | Yellow needle crystal powder | [19] |

| Melting Point | 206-208°C | [19] |

Biological Activities and Quantitative Data

Isoscopoletin has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties.

Table 4: Cytotoxic Activity of Isoscopoletin

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Cancer | 5.25 | [18] |

| MCF-7 | Breast Cancer | 8.58 | [18] |

| HepG2 | Liver Cancer | 4.76 | [18] |

| CCRF-CEM | Leukemia | 4.0 | [10] |

| CEM/ADR5000 | Multidrug-Resistant Leukemia | 1.6 | [10] |

Table 5: Anti-inflammatory and Antimicrobial Activity of Isoscopoletin

| Activity | Assay/Model | IC₅₀ / Effect | Reference |

| Anti-inflammatory | 15-lipoxygenase (15-LO) inhibition | 15.1 µM | [18] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw thickness at 0.1 mg/kg | [18] |

| Antimicrobial | Agar diffusion assay | Active against S. aureus and E. coli | [18] |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of compounds like isoscopoletin on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of isoscopoletin (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[12]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

References

- 1. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. [Synthesis of aminoalkaloids derived from 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Activity-guided isolation of scopoletin and isoscopoletin, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative immunomodulatory effect of scopoletin on tumoral and normal lymphocytes. - CONICET [bicyt.conicet.gov.ar]

- 12. benchchem.com [benchchem.com]

- 13. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

- 18. caymanchem.com [caymanchem.com]

- 19. chembk.com [chembk.com]

An In-Depth Technical Guide to 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

CAS Registry Number: 19492-03-6

Synonyms: 8-Hydroxy-7-methoxycoumarin, Daphnetin-7-methylether

This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, a naturally occurring hydroxycoumarin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is a solid compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[1] This hydroxycoumarin has been reported in various plants, including Artemisia carvifolia and Zanthoxylum schinifolium.[1]

| Property | Value | Reference |

| CAS Registry Number | 19492-03-6 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 173 - 174 °C | [1] |

| Physical Description | Solid | [1] |

| IUPAC Name | 8-hydroxy-7-methoxychromen-2-one | [1] |

Synthesis

The synthesis of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one can be achieved through the Pechmann condensation, a common method for preparing coumarins from a phenol and a β-keto acid or ester under acidic conditions.[2]

Proposed Experimental Protocol: Pechmann Condensation

This protocol is based on established methods for coumarin synthesis.

Materials:

-

3-Methoxy-catechol (3-methoxybenzene-1,2-diol)

-

Malic acid

-

Concentrated Sulfuric Acid

-

Ice-cold water

-

Ethanol

Procedure:

-

In a round-bottom flask, slowly add concentrated sulfuric acid to a mixture of 3-methoxy-catechol and malic acid, keeping the temperature controlled in an ice bath.

-

After the initial reaction, allow the mixture to warm to room temperature and then heat gently under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one.

Spectroscopic Data

Mass spectrometry data for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is available, providing insights into its molecular structure.

| Precursor Type | m/z Values |

| [M-H]⁻ | 191.035, 175.9, 162.9, 147 |

| [M+H]⁺ | 193.0495, 178, 161, 149 |

| Data obtained from PubChem[1] |

Potential Biological Activities and Signaling Pathways

While specific biological activity data for 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is limited, the broader class of coumarins exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] The unmethylated parent compound, daphnetin (7,8-dihydroxycoumarin), is known for its diverse therapeutic potentials.[4]

Derivatives of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one have been synthesized with the expectation of them possessing beta-adrenolytic and antiarrhythmic activities.[5]

Potential Signaling Pathway Involvement

Coumarins have been shown to modulate various signaling pathways. For instance, some coumarins can exert anti-inflammatory and antioxidant effects through the SIRT1/NF-κB pathway.[6] It is plausible that 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one could interact with similar pathways.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, based on common assays for related compounds.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Prepare a stock solution of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the compound.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add the compound dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Scavenging)

-

Prepare a stock solution of the compound in a suitable solvent.

-

In a 96-well plate, mix sodium nitroprusside, the compound at various concentrations, and phosphate-buffered saline (PBS).

-

Incubate the mixture at room temperature for 150 minutes.

-

After incubation, add Griess reagent to each well.

-

Measure the absorbance at 546 nm.

-

Curcumin can be used as a positive control.

-

Calculate the percentage of nitric oxide scavenging.

Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and the IC₅₀ value.

Conclusion

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one is a hydroxycoumarin with potential for further investigation in the field of drug discovery. While direct research on this specific compound is limited, the known biological activities of related coumarins and its parent compound, daphnetin, suggest that it may possess valuable anti-inflammatory, antioxidant, and other pharmacological properties. The provided synthetic and bioassay protocols offer a foundation for future research to elucidate the therapeutic potential of this molecule.

References

- 1. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | C10H8O4 | CID 146487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 5. [Synthesis of aminoalkaloids derived from 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one with expected beta-adrenolytic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one and its derivatives. This class of compounds, belonging to the broader family of coumarins, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data. Furthermore, it visualizes relevant biological signaling pathways potentially modulated by these derivatives, offering insights for future drug discovery and development.

Introduction